molecular formula C7H6N2O2 B8732113 5-(Furan-2-yl)isoxazol-3-amine

5-(Furan-2-yl)isoxazol-3-amine

Cat. No. B8732113
M. Wt: 150.13 g/mol
InChI Key: CBHCIROMQKATKY-UHFFFAOYSA-N
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Patent
US07915297B2

Procedure details

To a solution of 2.0 g of 5-furan-2-yl-isoxazole-3-carboxylic acid and 6.2 mL of TEA in benzene was added 3.61 mL of DPPA at room temperature. After refluxing for 1.5 hrs, 30 mL of distilled water was added and then the resulting solution was refluxed for an additional 30 min. The reaction solution was concentrated under reduced pressure, and the concentrate was purified by column chromatography on silica gel to obtain 0.6 g of 5-furan-2-yl-isoxazol-3-ylamine (Yield: 40%).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.61 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10][N:9]=[C:8](C(O)=O)[CH:7]=1.C1C=CC(P([N:28]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.O>C1C=CC=CC=1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10][N:9]=[C:8]([NH2:28])[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1C(=CC=C1)C1=CC(=NO1)C(=O)O
Name
TEA
Quantity
6.2 mL
Type
reactant
Smiles
Name
Quantity
3.61 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1.5 hrs
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for an additional 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=CC(=NO1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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